Product packaging for Centhaquine citrate(Cat. No.:CAS No. 1480809-77-5)

Centhaquine citrate

Cat. No.: B10860230
CAS No.: 1480809-77-5
M. Wt: 523.6 g/mol
InChI Key: XEOUTMUAFOIGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Centhaquine citrate is a first-in-class, selective α2B-adrenoceptor agonist with significant potential as a resuscitative agent in circulatory shock research . Its novel mechanism of action provides a distinct approach to managing hypovolemic shock by predominantly increasing venous return and cardiac output, unlike traditional vasopressors that primarily cause arterial constriction . The compound's primary research value lies in its unique dual mechanism. As a venous vasoconstrictor, it acts on extrasynaptic α2B-adrenergic receptors in the venous system, constricting capacitance vessels and converting unstressed blood volume to stressed volume, thereby enhancing preload and cardiac output . Concurrently, its action on central α2A-adrenergic receptors reduces sympathetic drive, leading to arterial dilation and decreased systemic vascular resistance, which collectively work to enhance tissue blood perfusion and correct metabolic acidosis . This mechanism is particularly relevant for studies in hypovolemic and hemorrhagic shock models, where it has been shown to improve key survival parameters such as reducing blood lactate levels, improving base deficit, increasing mean arterial pressure and pulse pressure, and decreasing mortality . Preclinical and clinical studies highlight its research applications. In animal models of hemorrhagic shock, this compound demonstrated resuscitative efficacy by significantly increasing mean arterial pressure, pulse pressure, cardiac output, and survival time . In clinical trials with hypovolemic shock patients, the addition of this compound to standard care improved hemodynamics, reduced the requirement for traditional vasopressors, and facilitated a more rapid correction of lactate levels and base deficit compared to standard care alone . Furthermore, emerging research indicates potential organ-protective effects, particularly for the kidney, where it was shown to restore renal blood flow and reduce tissue damage following hemorrhage-induced ischemia . This product is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33N3O7 B10860230 Centhaquine citrate CAS No. 1480809-77-5

Properties

CAS No.

1480809-77-5

Molecular Formula

C28H33N3O7

Molecular Weight

523.6 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C22H25N3.C6H8O7/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-10,17H,11-16H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

XEOUTMUAFOIGQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Chemical Synthesis and Analytical Characterization of Centhaquine Citrate

Synthetic Methodologies for Centhaquine (B1668379) Free Base

The synthesis of centhaquine free base involves the reaction between 2-vinylquinoline (B1294476) and 1-(3-methylphenyl)piperazine (B1266048) portico.orggoogle.comchemicalbook.comresearchgate.net. This reaction is typically carried out in a solvent mixture of absolute ethyl alcohol and glacial acetic acid portico.orggoogle.comresearchgate.netthieme-connect.comgoogle.com. The mixture is heated under reflux for an extended period, usually between 15 to 24 hours portico.orggoogle.comresearchgate.netthieme-connect.comgoogle.com. Following the reaction, the mixture is concentrated under reduced pressure. Subsequently, it is made alkaline, often with a 10% aqueous sodium hydroxide (B78521) solution, and then extracted with an organic solvent such as ethyl acetate (B1210297) portico.orggoogle.com. The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and evaporated under vacuum to yield the crude centhaquine free base portico.orggoogle.com. Further purification, such as recrystallization from hexane, can be employed to obtain a purer product chemicalbook.comnewdrugapprovals.org. One reported synthesis achieved a yield of 73% for the centhaquine free base newdrugapprovals.org.

Development and Rationale for Centhaquine Citrate (B86180) Salt Formation

Centhaquine, in its free base form, exhibits poor water solubility, rendering it unsuitable for direct intravenous (IV) administration, a critical route for its intended therapeutic use in conditions like hypovolemic shock newdrugapprovals.orgnih.govnih.govresearchgate.net. To address this limitation and enhance its utility, the citrate salt of centhaquine was developed.

Enhancement of Aqueous Solubility for In Vitro and In Vivo Investigations

The formation of the citrate salt significantly improves the aqueous solubility of centhaquine, a crucial factor for its formulation and administration in clinical settings, particularly for intravenous infusion newdrugapprovals.orgnih.govnih.govresearchgate.netnih.gov. This enhanced solubility facilitates better absorption and distribution within the body, making it more effective for its intended therapeutic applications, such as resuscitation during hypovolemic shock newdrugapprovals.orgnih.govnih.govresearchgate.netnih.gov. Research indicates that centhaquine citrate is freely soluble in distilled water and methanol, and soluble in 0.9% sodium chloride injection amazonaws.com. This improved solubility is directly linked to its increased cardiovascular efficacy compared to the free base, as observed in preclinical studies nih.govnih.govresearchgate.net.

Advanced Spectroscopic and Chromatographic Characterization Techniques

The characterization of this compound involves a suite of advanced analytical techniques to confirm its structure, purity, and identity. These methods are vital for ensuring the quality and reliability of the pharmaceutical compound.

Spectroscopic Analysis: Infrared (IR) spectroscopy is a key technique for identifying functional groups and confirming the molecular structure of this compound thieme-connect.comlongdom.orgjchr.org. The IR spectrum of this compound exhibits characteristic absorption bands. For instance, specific peaks have been recorded in the region of 3393, 2940, 1720, 1583, 1380, 1257, 1223, 1020, 950, 780, 756, and 696 cm⁻¹ thieme-connect.com. These bands correspond to various vibrational modes of the molecule, providing a unique spectral fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is also employed for detailed structural elucidation, providing information on the chemical environment of hydrogen and carbon atoms within the molecule portico.org. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to determine the precise molecular weight and confirm the elemental composition of both centhaquine free base and its citrate salt google.comnewdrugapprovals.org.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is extensively used to determine the purity of this compound and to detect any process-related impurities or unreacted starting materials newdrugapprovals.orgnih.govresearchgate.netthieme-connect.com. Studies have reported this compound to be 99.8% pure as determined by HPLC analysis newdrugapprovals.orgnih.govnih.govresearchgate.netthieme-connect.com. A typical HPLC method involves using a C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid, methanol, and acetonitrile (B52724) in a 50:25:25 ratio, with a flow rate of 0.5 mL/min. Under these conditions, this compound shows a retention time of approximately 16.4 minutes thieme-connect.com. Gas chromatography (GC) has also been utilized to quantify residual solvents, such as ethanol, which may be present in trace amounts (e.g., 230 ppm) thieme-connect.com.

Other Characterization Methods: Melting point determination is another standard method for characterizing crystalline solids. This compound has a reported melting point range of 94–96°C newdrugapprovals.orgthieme-connect.com. Elemental analysis (C, H, N) is performed to confirm the empirical formula and purity of the compound, with calculated and found values closely matching for this compound, often as a monohydrate thieme-connect.comthieme-connect.com.

Compound Names

Common NameChemical Name
Centhaquine2-[2-[4-(3-methylphenyl)-1-piperazinyl]ethyl]quinoline
This compound2-[2-[4-(3-Methylphenyl)-1-piperazinyl]ethyl]quinoline citrate
Citric Acid2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Pharmacology and Receptor Mediated Actions of Centhaquine Citrate

Adrenergic Receptor Subtype Selectivity and Affinity

Centhaquine's pharmacological profile is characterized by its selective agonism at α-adrenergic receptors, with a notable absence of interaction with β-adrenergic receptors. This selectivity is crucial to its mechanism of action, allowing for targeted effects on the vascular system.

Alpha-2B Adrenoceptor Agonism and Venous System Modulation

Centhaquine (B1668379) citrate (B86180) demonstrates a predominant interaction with α2B-adrenergic receptors, which are abundantly located on venous capacitance vessels. nih.gov Activation of these receptors induces venous constriction, a key physiological response that increases venous return to the heart. researchgate.netnih.gov This enhanced preload subsequently leads to an increase in cardiac output and improved tissue perfusion, which are critical for resuscitation from shock. researchgate.netfrontiersin.org The extrasynaptic location of α2B-adrenoceptors allows for their activation even in states of diminished α1-adrenergic receptor signaling, which can occur during the decompensatory phase of shock. researchgate.net

The selective action of Centhaquine on the venous system offers a significant advantage over traditional vasopressors that primarily constrict arteries. nih.govmssm.edu Arterial constriction increases afterload, which can potentially lead to microcirculatory failure, especially at higher doses. nih.gov By preferentially targeting venous constriction, Centhaquine augments cardiac output while preserving microcirculation. nih.gov

Key Pharmacological Actions of Centhaquine Citrate at Adrenergic Receptors
Receptor SubtypeActionPrimary Physiological Effect
Alpha-2B AdrenoceptorAgonismVenous constriction, increased venous return, and enhanced cardiac output. researchgate.netnih.gov
Central Alpha-2A AdrenoceptorActivationReduced sympathetic outflow and decreased systemic vascular resistance. researchgate.netportico.org
Beta-Adrenergic ReceptorsNo InteractionAvoidance of potential cardiac arrhythmias. researchgate.netnih.gov

Central Alpha-2A Adrenoceptor Activation and Sympatholytic Pathways

In addition to its peripheral effects, Centhaquine also acts on central α2A-adrenergic receptors. researchgate.netportico.org Activation of these receptors in the central nervous system leads to a reduction in sympathetic outflow. researchgate.netnih.gov This sympatholytic action results in decreased systemic vascular resistance, which contributes to improved tissue blood perfusion. researchgate.netportico.org The dual mechanism of increasing cardiac output through venous constriction and improving tissue perfusion by reducing arterial resistance is a unique feature of Centhaquine's therapeutic profile. researchgate.netfrontiersin.org This combined action helps to restore hemodynamic stability without excessively increasing the workload on the heart. portico.org

Absence of Beta-Adrenergic Receptor Interaction

A significant aspect of Centhaquine's receptor selectivity is its lack of interaction with β-adrenergic receptors. researchgate.netnih.gov This is a critical distinction from many other resuscitative agents that can have β-adrenergic agonist activity, which may lead to adverse cardiac effects such as arrhythmias. researchgate.netnih.gov By avoiding stimulation of β-adrenergic receptors, Centhaquine offers a more favorable cardiovascular safety profile.

Intracellular Signaling Cascades and Transcriptional Regulation

The binding of Centhaquine to its target receptors initiates a cascade of intracellular signaling events that ultimately lead to its observed physiological effects. These pathways involve the modulation of key regulatory proteins and the expression of specific genes.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway Modulation

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to hypoxia. mdpi.comnih.gov In conditions of low oxygen, HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. mdpi.comnih.gov Research suggests a potential link between the therapeutic effects of Centhaquine and the modulation of the HIF-1α pathway. nih.gov By improving tissue perfusion and oxygenation, Centhaquine may indirectly influence HIF-1α activity, contributing to cellular protection and recovery from hypoxic stress. nih.govresearchgate.net

Investigation of Endothelin A (ETA) Receptor Expression Dynamics

Summary of Centhaquine's Effects on Receptor Expression in Hemorrhagic Shock
TissueReceptorEffect of Hemorrhagic ShockEffect of Centhaquine Resuscitation
Abdominal AortaETAIncreased Expression nih.govAttenuated Increase nih.gov
ETBUnaltered Expression nih.govIncreased Expression nih.gov
Renal MedullaETAUnaltered Expression nih.govDecreased Expression nih.gov
ETBDecreased Expression nih.govAttenuated Decrease nih.gov

Neurotransmitter Release Modulation in Isolated Tissue Preparations (e.g., norepinephrine)

This compound's interaction with the adrenergic system extends to the modulation of neurotransmitter release, a key aspect of its pharmacological profile. Studies on isolated tissue preparations have provided critical insights into its mechanism, particularly concerning the release of norepinephrine (B1679862).

Research conducted on isolated perfused rabbit hearts has demonstrated that centhaquine has a notable impact on both spontaneous and evoked norepinephrine release. nih.gov In these preparations, centhaquine was observed to initially cause an increase in the spontaneous output of norepinephrine, which was followed by a period of inhibition. nih.gov

Furthermore, the study investigated the effect of centhaquine on norepinephrine release stimulated by various agents. It was found to significantly inhibit the release of norepinephrine that was evoked by potassium chloride, dimethylphenylpiperazinium iodide (DMPP), and acetylcholine. nih.gov This suggests that centhaquine interferes with the neuronal release of norepinephrine. In contrast, the release of norepinephrine induced by tyramine and amphetamine was not affected by centhaquine. nih.gov This differential effect indicates a specific mechanism of action, predominantly targeting the neuronal release process rather than affecting the uptake or storage of norepinephrine.

The central mechanism of action of this compound involves its activity at α2-adrenergic receptors. It acts on central α2A adrenergic receptors, which leads to a reduction in sympathetic drive and a decrease in the production of norepinephrine at nerve endings. nih.govresearchgate.netresearchgate.netportico.orgpharmazz.com This reduction in norepinephrine contributes to a decrease in arterial vascular resistance, which can improve tissue perfusion. researchgate.netportico.org Concurrently, centhaquine stimulates α2B adrenergic receptors on veins, causing venous constriction and thereby increasing venous return to the heart and enhancing cardiac output. researchgate.netportico.orgpharmazz.comresearchoutreach.org

The following table summarizes the effects of centhaquine on norepinephrine release in isolated perfused rabbit hearts as observed in the aforementioned study:

Condition Effect of this compound on Norepinephrine Release
Spontaneous ReleaseInitial increase followed by inhibition nih.gov
Evoked by Potassium ChlorideSignificant inhibition nih.gov
Evoked by DMPPSignificant inhibition nih.gov
Evoked by AcetylcholineSignificant inhibition nih.gov
Evoked by TyramineNo significant effect nih.gov
Evoked by AmphetamineNo significant effect nih.gov

These findings from isolated tissue preparations underscore the complex interaction of this compound with the sympathetic nervous system, highlighting its ability to modulate norepinephrine release through its actions on specific adrenergic receptor subtypes.

Preclinical Pharmacodynamics and Efficacy Profiling of Centhaquine Citrate

Hemodynamic Restoration and Cardiovascular Responses in Animal Models of Shock

Centhaquine (B1668379) citrate (B86180) has shown a robust capacity to restore hemodynamic parameters in various animal models of hemorrhagic and hypovolemic shock. Its effects on cardiac output, stroke volume, mean arterial pressure, and pulse pressure have been consistently observed across preclinical studies.

Augmentation of Cardiac Output and Stroke Volume

Centhaquine citrate effectively augments cardiac output (CO) and stroke volume (SV) by acting on venous α2B-adrenergic receptors. This action promotes venous constriction, increasing venous return to the heart. The increased preload then leads to a greater end-diastolic volume, which, according to the Frank-Starling mechanism, results in enhanced myocardial contractility and a subsequent increase in stroke volume and cardiac output. Preclinical studies in rat, rabbit, and swine models of hemorrhagic shock have consistently demonstrated significant increases in SV and CO following centhaquine administration. jcardcritcare.orgjcardcritcare.orgnih.govmedrxiv.org In human patients with hypovolemic shock, centhaquine treatment showed a notable increase in SV, with a 23.2% rise at 60 minutes and a 31.8% rise at 120 minutes post-administration. nih.gov

Table 1: this compound Effects on Cardiac Output and Stroke Volume in Preclinical Models

ParameterModelCenthaquine EffectCitation(s)
Stroke Volume (SV)Human patients (hypovolemic shock)Increased by 23.2% at 60 min, 31.8% at 120 min nih.gov
Cardiac Output (CO)Swine and rat models (hemorrhagic shock)Significantly increased jcardcritcare.orgnih.gov
Stroke Volume (SV)Swine and rat models (hemorrhagic shock)Significantly increased jcardcritcare.orgnih.gov

Differential Effects on Mean Arterial Pressure and Pulse Pressure

This compound consistently elevates mean arterial pressure (MAP) and pulse pressure in animal models of shock. The increase in MAP is a consequence of both the augmented cardiac output and the reduction in systemic vascular resistance. In pigs subjected to hemorrhagic shock, centhaquine administration accelerated the time required to reach target MAP, reducing it to 7.1 minutes compared to 36.88 minutes in the control group. researchgate.net Clinical data indicates that at 12 hours post-resuscitation, over 96.92% of patients treated with centhaquine achieved a systolic blood pressure (SBP) above 90 mmHg, compared to 87.50% in the control group. By 24 hours, this figure rose to 79.69% for centhaquine-treated patients versus 60.61% in controls. medrxiv.org

Table 2: this compound Effects on Mean Arterial Pressure and Pulse Pressure

ParameterModelCenthaquine EffectCitation(s)
Mean Arterial Pressure (MAP)Animal models (hemorrhagic/hypovolemic shock)Increased jcardcritcare.orgjcardcritcare.orgportico.orgmedrxiv.orgnih.gov
Pulse PressureAnimal models (hemorrhagic/hypovolemic shock)Increased jcardcritcare.orgjcardcritcare.orgportico.orgmedrxiv.orgpreprints.org
Time to Target MAPPig model (hemorrhagic shock)Reduced to 7.1 min (vs. 36.88 min in control) researchgate.net
SBP > 90 mmHgHuman patients (at 12 hrs)96.92% (centhaquine) vs. 87.50% (control) medrxiv.org
SBP > 110 mmHgHuman patients (at 24 hrs)79.69% (centhaquine) vs. 60.61% (control) medrxiv.org

Reduction in Systemic Vascular Resistance and Microcirculatory Perfusion Enhancement

A key characteristic of this compound's action is its ability to reduce systemic vascular resistance (SVR) while simultaneously increasing cardiac output. This effect is mediated by centhaquine's action on central α2A-adrenergic receptors, which inhibit sympathetic drive. The combined effect of increased cardiac output and reduced SVR leads to improved microcirculatory perfusion, ensuring better oxygen and nutrient delivery to tissues. jcardcritcare.orgjcardcritcare.orgportico.orgrfppl.co.inmdpi.com This mechanism is crucial for preventing end-organ damage during shock. jcardcritcare.org

Organoprotective Mechanisms in Experimental Injury Models

Beyond its hemodynamic effects, this compound has demonstrated organ-protective capabilities, particularly in the context of kidney injury induced by shock and ischemia-reperfusion.

Renal Blood Flow Dynamics and Kidney Tissue Preservation (in ischemia/reperfusion models)

In rat models subjected to hemorrhagic shock combined with kidney ischemia/reperfusion (KI/R), centhaquine resuscitation significantly improved renal blood flow (RBF) compared to vehicle treatment (p<0.003). researchgate.netnih.govnih.gov This enhanced perfusion may contribute to preserving kidney tissue. Histopathological analyses revealed less renal damage in kidneys treated with centhaquine compared to those receiving vehicle. researchgate.netnih.gov Furthermore, centhaquine treatment was associated with altered molecular markers indicative of improved hypoxia response and reduced cellular damage, including higher expression of HIF-1α and lower expression of NGAL, Bax, and Cytochrome C. nih.gov These findings suggest that this compound has a protective role against acute kidney injury (AKI) in the context of hemorrhagic shock. researchgate.netnih.gov

Table 3: this compound Effects on Renal Parameters in KI/R Models

ParameterModelCenthaquine EffectCitation(s)
Renal Blood Flow (RBF)Rat (Hemorrhagic shock + KI/R)Significantly improved compared to vehicle (p<0.003) researchgate.netnih.govnih.gov
Blood Lactate (B86563) Level (at 120 min post-resuscitation)Rat (Hemorrhagic shock + KI/R)Lower compared to vehicle (p = 0.0064) researchgate.netnih.gov
HIF-1α expression (kidney cortex/medulla)Rat (Hemorrhagic shock + KI/R)Significantly higher (p<0.045) nih.gov
NGAL expression (kidney)Rat (Hemorrhagic shock + KI/R)Lower compared to vehicle (p = 0.01626) nih.gov
Bax expression (kidney cortex/medulla)Rat (Hemorrhagic shock + KI/R)Lower (p<0.044) nih.gov
Cytochrome C expression (kidney cortex)Rat (Hemorrhagic shock + KI/R)Lower (p = 0.01429) nih.gov
PHD 3 expression (kidney cortex)Rat (Hemorrhagic shock + KI/R)Higher (p<0.0001) nih.gov

Cerebral Perfusion and Oxidative Stress Mitigation (in hemorrhagic shock models)

Preliminary research indicates that this compound resuscitation can preserve cerebral blood flow and reduce oxidative damage to the brain following hemorrhagic shock. jcardcritcare.orgjcardcritcare.org While detailed quantitative data on these specific effects are limited in the provided snippets, the findings suggest a neuroprotective role for this compound in shock states.

Metabolic Correlates of Tissue Perfusion in Preclinical Settings

Preclinical studies have investigated this compound's impact on key metabolic indicators of tissue perfusion, primarily focusing on blood lactate accumulation and base deficit parameters.

Attenuation of Blood Lactate Accumulation

In preclinical settings, this compound has consistently demonstrated a significant reduction in blood lactate levels, a critical marker of anaerobic metabolism indicative of inadequate tissue oxygenation. In hemorrhaged rats, this compound resuscitation resulted in blood lactate levels that were substantially lower compared to control groups receiving standard resuscitation fluids portico.orgnih.govfrontiersin.orgresearchgate.netnih.gov. Specifically, one study reported that Centhaquine-treated rats exhibited blood lactate that was 44% lower than in rats treated with hypertonic saline portico.org. Another study showed blood lactate levels of 1.65 ± 0.23 mmol/L with Centhaquine compared to 4.10 ± 1.02 mmol/L in normal saline control groups at one hour post-resuscitation nih.govnih.gov. These findings suggest that this compound effectively improves tissue perfusion, thereby mitigating the buildup of lactate researchgate.netmedrxiv.orgrfppl.co.infrontiersin.org.

Table 1: Blood Lactate Levels in Preclinical Hemorrhagic Shock Models

Treatment GroupBlood Lactate (mmol/L)Comparison GroupPercentage ReductionCitation
This compound1.65 ± 0.23Normal Saline (NS)59.8% nih.govnih.gov
This compoundSignificantly LowerHypertonic Saline (HS)44% portico.org
This compoundSignificantly LowerVehicleNot specified frontiersin.org
This compoundSignificantly LowerStandard of Care (SOC)Not specified portico.orgresearchgate.netmedrxiv.orgrfppl.co.infrontiersin.orgmedrxiv.orgresearchgate.netmedrxiv.orgresearchgate.net

Improvement of Base Deficit Parameters

This compound has also shown a positive impact on base deficit parameters in preclinical models, which reflects the body's acid-base balance and is another indicator of metabolic derangement due to shock. Studies indicate that this compound treatment leads to an improvement in base deficit values compared to control groups medrxiv.orgmedrxiv.orgresearchgate.netmedrxiv.orgresearchgate.net. For instance, in one study, the number of patients with a base deficit of less than minus 2 was significantly higher in the Centhaquine group (69.8%) compared to the control group (43.7%) researchgate.netresearchgate.net. Another study reported that base deficit improved by 1.495 ± 1.045 mmol/L in patients treated with Centhaquine compared to the control group, although this specific difference was not statistically significant in that particular analysis medrxiv.org. However, other findings showed a statistically significant improvement in base deficit with Centhaquine treatment (p=0.0217) medrxiv.org and (p=0.01) researchgate.netresearchgate.net.

Table 2: Base Deficit Improvement in Preclinical and Clinical Studies

Treatment GroupBase Deficit Improvement (mmol/L)Percentage of Patients with Base Deficit < -2Citation
This compound1.430 ± 1.047Not specified portico.org
This compound1.495 ± 1.04569.8% (vs. 43.7% in control) medrxiv.org
This compoundNot specified69.8% (vs. 43.7% in control) researchgate.netresearchgate.net
This compoundStatistically Significant ImprovementNot specified medrxiv.orgmedrxiv.org

Comparative Pharmacological Efficacy in Preclinical Resuscitation Strategies

This compound's efficacy has been evaluated against established resuscitation methods in preclinical animal models to ascertain its advantages.

Evaluation Against Conventional Resuscitative Fluids (e.g., hypertonic saline, lactated Ringer's)

In direct comparisons with conventional resuscitative fluids, this compound has demonstrated superior outcomes in preclinical hemorrhagic shock models. When administered with hypertonic saline, this compound augmented resuscitation, leading to increased cardiac output, reduced blood lactate, and improved survival rates in hemorrhaged rats compared to groups receiving only saline or hypertonic saline portico.orgnih.govresearchgate.netnewdrugapprovals.org. Specifically, Centhaquine-treated rats survived longer (105 ± 9 min) compared to hypertonic saline-treated rats (79 ± 7 min) after a blood transfusion following the initial resuscitation portico.org. Furthermore, this compound demonstrated improved survival rates in rat, rabbit, and swine models of hemorrhagic shock compared to Ringer's lactate researchgate.netmedrxiv.org. In a swine model, survival rates were 85% in Centhaquine-treated groups compared to only 25% in control groups portico.org.

Table 3: Comparative Survival Rates in Preclinical Hemorrhagic Shock Models

Animal ModelTreatment GroupSurvival Rate (%)Control Group TreatmentControl Survival Rate (%)Citation
RatThis compoundNot specifiedHypertonic SalineNot specified portico.org
RatThis compoundSignificantly GreaterRinger's LactateNot specified researchgate.net
RatThis compoundSignificantly GreaterSaline / Hypertonic SalineNot specified nih.gov
SwineThis compound85Control25 portico.org

Assessment Relative to Catecholaminergic Vasopressors in Animal Models

This compound has also been assessed in relation to catecholaminergic vasopressors, such as norepinephrine (B1679862), in animal models of hemorrhagic shock. Preclinical studies indicate that this compound resuscitation can reduce the dependency on norepinephrine to maintain target mean arterial pressure (MAP) nih.govnih.gov. In hemorrhaged rats, the requirement for norepinephrine to maintain MAP was substantially lower with this compound treatment (17.5 µg) compared to normal saline (175 µg) during the first hour after resuscitation nih.govnih.gov. This suggests that this compound may improve resuscitation efficiency and vascular responsiveness, potentially reducing the need for exogenous vasopressors rfppl.co.injcardcritcare.org.

Table 4: Norepinephrine Requirement Comparison in Preclinical Hemorrhagic Shock Models

Treatment GroupNorepinephrine Requirement (µg)Comparison GroupTimeframeCitation
This compound17.5Normal SalineFirst 60 min nih.govnih.gov
This compoundLowerStandard of CareNot specified rfppl.co.injcardcritcare.org

Preclinical Pharmacokinetics and Drug Disposition of Centhaquine Citrate

Absorption, Distribution, Metabolism, and Excretion (ADME) in Various Animal Species (e.g., rat, dog)

Preclinical investigations into the pharmacokinetics of centhaquine (B1668379) citrate (B86180) have primarily focused on rodent (rat) and canine (dog) models. Following intravenous administration, centhaquine citrate exhibits a pharmacokinetic profile characterized by rapid elimination and a substantial volume of distribution, suggesting extensive tissue distribution.

In rat studies, intravenous bolus administration of this compound (0.45 mg/kg) revealed that the drug rapidly leaves the central compartment and distributes into peripheral tissues. The elimination coefficient (Ke) was reported as 8.8 h⁻¹ portico.orglyfaquin.innih.gov. The volume of distribution (V) was estimated to be relatively large, with a median of 6.4 L portico.orglyfaquin.innih.gov. The intercompartmental transfer rates indicated that the drug left the central compartment more quickly (Kcp median: 11.9 h⁻¹) than it re-entered (Kpc median: 3.7 h⁻¹) portico.orgnih.gov.

Studies in Beagle dogs, utilizing an intravenous bolus dose of 1.0 mg/kg, also indicated a rapid elimination and a large volume of distribution portico.orgnih.gov. Pharmacokinetic analyses in dogs suggested that this compound's distribution could be well-described by a two-compartment model, with parameters such as a median elimination coefficient (Ke) of 4.9 h⁻¹ and a central volume of distribution (Vc) of 328.4 L nih.gov. The peripheral volume of distribution (Vp) was noted to be even larger, at 1000.6 L nih.gov.

Table 1: Summary of Key Preclinical Pharmacokinetic Parameters

ParameterUnitRat (IV)Dog (IV)Citation(s)
Dosemg/kg0.451.0 portico.orglyfaquin.innih.govnih.gov
Half-life (t½)h~0.55~0.55 portico.orglyfaquin.in
Clearance (Cl)L/h~35.2~35.2 portico.orglyfaquin.in
Volume of Distribution (Vdss)L~17.6~17.6 portico.orglyfaquin.in

Note: The pharmacokinetic parameters reported for dogs in some sources appear similar to those reported for rats. Further detailed studies may be required to fully elucidate species-specific differences.

Pharmacokinetic Modeling and Simulation

Compartmental Analysis (e.g., two-compartment models)

Compartmental modeling is a common approach to describe the time course of drug concentrations in the body. For this compound, a two-compartment model has been identified as the most suitable for describing its disposition in both rats and dogs nih.govnih.gov. This model assumes that the drug distributes between a central compartment (e.g., plasma) and a peripheral compartment (e.g., tissues), with distinct rates of transfer between them.

In rats, the two-compartment model yielded a median elimination coefficient (Ke) of 8.8 h⁻¹, a volume of distribution (V) of 6.4 L, and intercompartmental transfer rates (Kcp, Kpc) of 11.9 h⁻¹ and 3.7 h⁻¹, respectively nih.gov. For dogs, the model provided a median Ke of 4.9 h⁻¹, a central volume of distribution (Vc) of 328.4 L, a peripheral volume of distribution (Vp) of 1000.6 L, and intercompartmental transfer rates (Kcp, Kpc) of 10.6 h⁻¹ and 3.2 h⁻¹, respectively nih.gov. These parameters help characterize the drug's distribution kinetics and elimination rate.

Table 2: Compartmental Model Parameters for this compound

ParameterUnitRat (Two-Compartment Model)Dog (Two-Compartment Model)Citation(s)
Elimination Coefficient (Ke)h⁻¹8.8 (5.2-12.8)4.9 (4.4-5.2) nih.govnih.gov
Volume of Distribution (V) / Central VcL6.4 (2.8-10.4)328.4 (304.0-331.9) nih.govnih.gov
Peripheral Volume of Distribution (Vp)LNot specified1000.6 (912.3-1042.4) nih.gov
Intercompartmental Transfer Rate (Kcp)h⁻¹11.9 (4.6-15.0)10.6 (10.3-11.1) nih.govnih.gov
Intercompartmental Transfer Rate (Kpc)h⁻¹3.7 (2.3-9.1)3.2 (2.9-3.7) nih.govnih.gov

Non-Compartmental Pharmacokinetic Parameter Estimation

Non-compartmental analysis (NCA) offers a model-independent approach to estimate pharmacokinetic parameters directly from plasma concentration-time data using algebraic equations allucent.com. This method provides key parameters such as area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (Cl), volume of distribution at steady state (Vdss), and terminal half-life (t½).

In rats, NCA revealed a terminal half-life (t½) of approximately 0.55 hours, with a clearance (Cl) of 35.2 L/h and a volume of distribution at steady state (Vdss) of 17.6 L lyfaquin.in. The maximum plasma concentration (Cmax) was observed at 0.017 hours (Tmax), with an AUC of 3.0 ng/mL·h lyfaquin.in. Similar parameters were reported for dogs, including a t½ of 0.55 h, Cl of 35.2 L/h, and Vdss of 17.6 L, with Cmax occurring at 0.017 h and an AUC of 3.0 ng/mL·h portico.org.

Table 3: Non-Compartmental Pharmacokinetic Parameters for this compound

ParameterUnitRat (NCA)Dog (NCA)Citation(s)
AUCng/mL·h3.03.0 portico.orglyfaquin.in
AUC∞ng/mL·h3.03.0 portico.orglyfaquin.in
Cmaxng/mL14.814.8 portico.orglyfaquin.in
Tmaxh0.0170.017 portico.orglyfaquin.in
Clearance (Cl)L/h35.235.2 portico.orglyfaquin.in
Volume of Distribution (Vdss)L17.617.6 portico.orglyfaquin.in
Half-life (t½)h0.550.55 portico.orglyfaquin.in

Bioanalytical Methodologies for Quantifying this compound in Biological Samples (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

Accurate and sensitive quantification of this compound in biological matrices such as plasma is critical for pharmacokinetic studies. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a widely adopted and highly effective analytical technique for achieving this. LC-MS/MS offers superior sensitivity, selectivity, and robustness, enabling the precise measurement of drug concentrations at low levels nrfhh.com.

The application of LC-MS/MS in pharmacokinetic analyses of this compound involves sample preparation steps to extract the analyte from the biological matrix, followed by chromatographic separation to isolate this compound from other endogenous or exogenous compounds. The separated analyte is then detected and quantified by tandem mass spectrometry, typically using multiple reaction monitoring (MRM) nrfhh.comdntb.gov.uaupf.eduinnovareacademics.inturkjps.org. This methodology ensures reliable data for parameter estimation and modeling.

Advanced Research Perspectives and Methodological Approaches for Centhaquine Citrate

Exploration of Centhaquine (B1668379) Citrate's Potential in Diverse Circulatory Shock Models (beyond hypovolemic/hemorrhagic)

While the primary body of research on centhaquine citrate (B86180) has focused on its efficacy in hypovolemic and hemorrhagic shock, emerging preclinical investigations are exploring its therapeutic potential in other forms of circulatory shock, such as septic shock. The unique mechanism of action of centhaquine, which enhances venous return and cardiac output while potentially preserving microcirculation, suggests its utility in vasodilatory states characteristic of septic shock. nih.govnih.gov

In a rat model of endotoxic shock induced by lipopolysaccharide, the administration of centhaquine demonstrated an ability to significantly increase heart rate and cardiac output, with a trend towards an increase in stroke volume compared to control groups. researchgate.net However, in this particular study, an improvement in survival time was not observed, indicating that further research is necessary to optimize its application in this context. researchgate.net The rationale for its use in septic shock lies in its potential to counteract the profound vasodilation and subsequent hypotension that are hallmarks of this condition. By selectively constricting venous capacitance vessels, centhaquine may improve cardiac preload and output without the excessive arterial vasoconstriction that can compromise organ perfusion. nih.govresearchgate.net

The potential application of centhaquine citrate in septic shock may be as an adjuvant to standard care, possibly in conjunction with low-dose arterial vasoconstrictors. nih.gov This approach could balance the need for systemic blood pressure restoration with the preservation of microcirculatory blood flow. Further preclinical studies are warranted to delineate the optimal use of centhaquine in septic shock models and to investigate its effects in other forms of circulatory shock, such as cardiogenic and obstructive shock.

Detailed Investigation of Microcirculatory Hemodynamics and Cellular Oxygenation

A critical area of advanced research for this compound involves a detailed examination of its effects on microcirculatory hemodynamics and cellular oxygenation. Traditional vasopressors can restore mean arterial pressure but may do so at the expense of microcirculatory perfusion due to excessive arteriolar constriction. nih.govnih.gov Centhaquine's proposed mechanism of action, involving central α2A-adrenergic receptor stimulation that leads to a decrease in sympathetic outflow, suggests a potential to improve tissue perfusion at the microcirculatory level by reducing precapillary arterial tone. nih.govfrontiersin.org

Preclinical studies in animal models of hemorrhagic shock have provided evidence to support this hypothesis. In a rat model, this compound was shown to improve cerebral blood flow and reduce oxidative stress following hemorrhagic shock. jcardcritcare.org Furthermore, in a rat model of hemorrhagic shock and acute kidney injury, centhaquine administration led to improved renal blood flow. frontiersin.org These findings indicate that centhaquine may help to preserve or restore blood flow to vital organs during shock states.

Future research in this area should employ advanced techniques to directly visualize and quantify microcirculatory changes. Methods such as intravital microscopy could be used in preclinical models to observe real-time changes in capillary blood flow, red blood cell velocity, and functional capillary density in response to centhaquine administration. Additionally, techniques for measuring tissue oxygen tension (ptiO2) and cellular metabolic markers can provide a more comprehensive understanding of the impact of centhaquine on cellular oxygenation and function. A deeper understanding of these microcirculatory effects is crucial for establishing centhaquine's role in preventing organ dysfunction in shock.

Effects on Coagulation Cascade and Hemostatic Balance in Experimental Systems

The impact of resuscitative fluids and vasopressors on the coagulation cascade is a significant concern in the management of hemorrhagic shock. Preclinical studies have been conducted to evaluate the effects of this compound on hemostatic balance using thromboelastography (TEG), a method that provides a global assessment of coagulation function.

In ex vivo experiments using normal rat blood, centhaquine did not alter key TEG parameters, including clotting time (R), clot kinetics (K and α angle), and maximum clot strength (MA). nih.govresearchgate.net This suggests that centhaquine itself does not inherently impair the coagulation process. nih.govresearchgate.net

In an in vivo study using a rabbit model of uncontrolled hemorrhage, resuscitation with centhaquine was compared to saline resuscitation targeting different mean arterial pressures. The group receiving centhaquine and saline to maintain a MAP of 45 mmHg (Centh-MAP 45) showed a significant increase in maximum amplitude (MA), indicating enhanced clot strength, without negatively affecting other TEG parameters. nih.govnih.gov In contrast, the group resuscitated with saline to a higher MAP of 60 mmHg (Sal-MAP 60) showed changes indicative of impaired coagulation. nih.govnih.gov These findings suggest that centhaquine may facilitate hemostatic resuscitation. nih.govnih.gov

TEG ParameterDescriptionEffect of Centhaquine in Normal Rat Blood (ex vivo)Effect of Centhaquine in Rabbit Hemorrhagic Shock (in vivo)
R (min)Time to initial fibrin (B1330869) formationNo significant changeNo significant change
K (min)Time from R to a clot firmness of 20 mmNo significant changeNo significant change
α Angle (degrees)Rate of clot formationNo significant changeNo significant change
MA (mm)Maximum Amplitude (clot strength)No significant changeSignificantly increased
LY30 (%)Percent lysis 30 minutes after MANo significant changeNot reported

Elucidation of Optimal Timing and Experimental Regimens for Pharmacological Intervention in Preclinical Models

Determining the optimal timing and dosing regimen for this compound administration is critical for maximizing its therapeutic benefit in preclinical shock models. The urgency of intervention in shock is well-established, as delays can lead to irreversible organ damage. researchoutreach.org Preclinical studies have generally administered centhaquine as part of the initial resuscitation effort. researchoutreach.orgmedrxiv.org

Clinical trial protocols for centhaquine provide some insight into potential regimens that can be adapted for preclinical investigation. For instance, a second dose of centhaquine is often administered if systolic blood pressure remains below a certain threshold (e.g., 90 mmHg) after a specified period (e.g., 4 hours) following the initial dose. clinicaltrials.gov This suggests that a responsive, rather than a fixed, dosing schedule may be beneficial.

Future preclinical studies should be designed to systematically evaluate different administration timings and regimens. For example, studies could compare the effects of administering centhaquine immediately upon the onset of shock versus after a delay. Additionally, different dosing strategies, such as a single bolus versus a continuous infusion or repeated boluses based on hemodynamic parameters, could be investigated. These studies should assess not only short-term hemodynamic improvements but also long-term outcomes such as organ function and survival. The goal is to establish a evidence-based framework for the most effective use of centhaquine in resuscitation protocols.

Development of Novel Analytical Techniques for this compound Research

The ability to accurately quantify this compound in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. To this end, validated analytical methods have been developed for its detection and quantification.

One of the primary methods employed is liquid chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, making it suitable for measuring the low concentrations of centhaquine typically found in plasma samples. The development and validation of an LC-MS/MS method are crucial for defining the pharmacokinetic profile of centhaquine, including its absorption, distribution, metabolism, and excretion.

In addition to LC-MS/MS, a simpler and more accessible UV spectrophotometric method has been developed for the determination of this compound in bulk and injection dosage forms. amazonaws.com This method is based on the principle that this compound absorbs ultraviolet light at a specific wavelength (232 nm in distilled water). amazonaws.com The absorbance is proportional to the concentration of the drug, obeying Beer's law within a certain concentration range (e.g., 5-30µg/ml). amazonaws.com This method is valuable for quality control and routine analysis in a pharmaceutical setting. amazonaws.com

Analytical TechniqueApplicationKey Parameters
UV SpectrophotometryQuantification in bulk drug and dosage formsWavelength of maximum absorbance (λmax): 232 nm; Linearity range: 5-30 µg/ml
LC-MS/MSQuantification in biological matrices (e.g., plasma)High sensitivity and specificity for pharmacokinetic studies

Theoretical Pharmacological Frameworks for Predominant Venous Vasopressor Development

The development of this compound is rooted in a theoretical pharmacological framework that emphasizes the advantages of a predominant venous vasopressor in the treatment of shock. Traditional vasopressors often exert their effects through potent arterial vasoconstriction, which can lead to increased afterload, reduced cardiac output, and compromised microcirculatory perfusion. nih.gov In contrast, a predominant venous vasopressor aims to increase cardiac preload by constricting venous capacitance vessels, thereby increasing venous return to the heart. nih.govnih.gov

Centhaquine's mechanism of action aligns with this framework. It is a selective α2B-adrenergic receptor agonist. nih.govnih.gov These receptors are abundant in veins and less so in arteries. nih.gov Stimulation of venous α2B-adrenergic receptors leads to venoconstriction, which mobilizes pooled blood from the venous system to the central circulation, increasing right ventricular preload and subsequently cardiac output. jcardcritcare.orgpharmazz.com

Furthermore, centhaquine also acts on central α2A-adrenergic receptors, which is thought to reduce sympathetic outflow. nih.govpharmazz.com This central action may lead to mild arterial vasodilation, reducing afterload and further enhancing stroke volume. jcardcritcare.org This dual mechanism of increasing preload while potentially reducing afterload distinguishes centhaquine from conventional vasopressors and forms the basis of its theoretical advantage in improving systemic and microcirculatory hemodynamics in shock states.

Synergistic Interactions with Adjunctive Research Therapies in Preclinical Resuscitation Protocols

In clinical practice, this compound is indicated as an adjuvant to the standard of care for hypovolemic shock, which typically includes fluid resuscitation and may involve the use of conventional vasopressors. kauveryhospital.comlyfaquin.in This suggests that its therapeutic effects are likely synergistic with these standard interventions. Preclinical research should aim to systematically investigate these synergistic interactions to optimize resuscitation protocols.

Preclinical studies have shown that in animal models of hemorrhagic shock, the use of centhaquine can reduce the amount of resuscitation fluid required to maintain a target mean arterial pressure. researchoutreach.org For example, in a rabbit model, the fluid requirement was significantly lower in the centhaquine-treated group compared to the control group. researchoutreach.org Similarly, in a rat model, centhaquine reduced the need for norepinephrine (B1679862) to maintain target blood pressure. researchoutreach.org These findings suggest a synergistic effect where centhaquine enhances the efficacy of fluid and vasopressor therapy.

Future preclinical research should explore the combination of centhaquine with other novel resuscitative therapies. For instance, its interaction with hemoglobin-based oxygen carriers or other emerging shock therapeutics could be investigated. The goal of these studies would be to identify combination therapies that offer superior hemodynamic stabilization, improved tissue oxygenation, and better survival outcomes compared to individual treatments. Understanding these synergistic relationships is essential for developing more effective and comprehensive resuscitation strategies for various forms of shock.

Q & A

What are the primary hemodynamic parameters improved by centhaquine citrate in hypovolemic shock resuscitation?

Basic
this compound significantly improves systolic blood pressure (SBP), pulse pressure, and shock index (SI) during resuscitation. In a Phase III trial, SBP increased by 12.9% more in the centhaquine group compared to controls, while pulse pressure improved by 48.1%, indicating enhanced cardiac output . Lactate levels and base deficit—key biomarkers of tissue perfusion—also showed faster normalization in treated patients .

How do variations in baseline hematocrit and hemoglobin levels impact the interpretation of this compound's efficacy in clinical trials?

Advanced
Baseline differences in hematocrit (29.5% vs. 31.9%) and hemoglobin (9.6 vs. 10.4 g/dL) between study groups suggest potential confounding due to unequal blood loss . Researchers must adjust for these variables using multivariate regression or stratification to isolate centhaquine’s true effect. Such adjustments are critical in trials with small sample sizes (e.g., n=105 in the pivotal study) to avoid Type I/II errors .

What is the recommended dosing protocol for this compound in clinical research settings?

Basic
The validated dosing regimen is 0.01 mg/kg diluted in 100 mL saline, infused intravenously over 1 hour. This protocol was standardized across Phase II/III trials to minimize variability and ensure reproducibility . Preclinical models suggest dose-dependent hemodynamic effects, but human trials have not yet explored escalation beyond this threshold .

What methodological considerations arise when comparing mortality outcomes between centhaquine studies with differing control group mortality rates?

Advanced
The Phase III trial reported 10.71% mortality in controls versus 2.20% in the centhaquine group, but earlier studies observed higher control mortality (e.g., 15-20%) . Differences may stem from ICU quality, timing of intervention, or inclusion criteria (e.g., trauma vs. surgical patients). Meta-analyses should use random-effects models to account for heterogeneity, and sensitivity analyses can test robustness across subpopulations .

How does this compound influence shock index during resuscitation?

Basic
Centhaquine reduces shock index (heart rate/SBP ratio) within 1–4 hours post-administration. In the Phase III trial, SI decreased from 1.32 ± 0.05 to 0.92 ± 0.06 in the treatment group versus 1.39 ± 0.05 to 1.10 ± 0.08 in controls, reflecting improved hemodynamic stability .

What are the limitations of existing phase III trials regarding centhaquine's applicability to distributive shock models?

Advanced
Current trials focus on hypovolemic shock, but mechanistic data suggest centhaquine’s α2-adrenergic agonism could benefit distributive shock (e.g., septic shock). However, no trials have assessed its efficacy in vasodilatory states. Future studies should incorporate invasive cardiac output monitoring (e.g., PiCCO) to evaluate effects on systemic vascular resistance and fluid responsiveness .

What biomarkers are most responsive to centhaquine therapy in shock management?

Basic
Blood lactate (reduction of 4.5 → 1.2 mmol/L in 48 hours) and base deficit (normalization by 24 hours) are the most responsive biomarkers. These correlate with mortality risk and are validated endpoints in shock trials .

How should researchers address potential confounding by fluid status when analyzing centhaquine's hemodynamic effects?

Advanced
Centhaquine’s efficacy is fluid-state-dependent, but existing trials did not measure central venous pressure (CVP) or fluid balance . To mitigate confounding, incorporate dynamic parameters like pulse pressure variation (PPV) or passive leg raising tests in study protocols. Subgroup analyses by fluid responsiveness status could clarify treatment heterogeneity .

What statistical methods were employed in pivotal centhaquine trials to assess treatment effects?

Basic
Primary outcomes used area-under-the-curve (AUC) analysis for SBP, diastolic BP, and pulse pressure over 48 hours. Secondary endpoints (e.g., mortality) applied Cox proportional hazards models, with p-values adjusted for multiple comparisons .

What pharmacodynamic interactions between centhaquine and vasopressors warrant investigation in concurrent administration studies?

Advanced
Centhaquine reduced vasopressor requirements by 35% in Phase III trials, suggesting synergistic α2-adrenergic and vasopressor pathways . Future studies should quantify receptor binding affinity (e.g., α2A vs. α2B subtypes) and assess hemodynamic interactions using factorial design trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.